2',7'-Dibromofluorescein
CAS No.: 25709-81-3
Cat. No.: VC8178250
Molecular Formula: C20H10Br2O5
Molecular Weight: 490.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 25709-81-3 |
---|---|
Molecular Formula | C20H10Br2O5 |
Molecular Weight | 490.1 g/mol |
IUPAC Name | 2',7'-dibromo-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one |
Standard InChI | InChI=1S/C20H10Br2O5/c21-13-5-11-17(7-15(13)23)26-18-8-16(24)14(22)6-12(18)20(11)10-4-2-1-3-9(10)19(25)27-20/h1-8,23-24H |
Standard InChI Key | YNBZQSXWRWAXMV-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C=C4OC5=CC(=C(C=C35)Br)O)O)Br |
Canonical SMILES | C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C=C4OC5=CC(=C(C=C35)Br)O)O)Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
2',7'-Dibromofluorescein (PubChem CID: 117608) is a brominated aromatic compound with the systematic IUPAC name 2',7'-dibromo-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one . Its molecular formula is C₂₀H₁₀Br₂O₅, yielding a molecular weight of 490.1 g/mol . The spirocyclic structure consists of a xanthene moiety fused to a benzofuran ring, with hydroxyl groups at the 3' and 6' positions and bromine atoms at the 2' and 7' positions (Figure 1) .
Key Structural Features:
-
Xanthene Core: A tricyclic system comprising two benzene rings fused via an oxygen-containing pyran ring.
-
Bromine Substituents: Electrophilic bromine atoms at positions 2' and 7' enhance molecular polarity and influence electronic interactions .
-
Hydroxyl Groups: The 3' and 6' hydroxyl groups contribute to solubility in polar solvents and participate in hydrogen bonding .
Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 490.1 g/mol | |
Water Solubility | Moderate (exact data pending) | |
Melting Point | ≥300°C (decomposes) | |
Stability | Sensitive to strong oxidizers |
The compound’s solubility in aqueous solutions is pH-dependent, with deprotonation of hydroxyl groups enhancing solubility under alkaline conditions . Its green crystalline appearance and odorless nature make it suitable for laboratory use .
Synthesis and Structural Modification
Synthetic Routes
The synthesis of 2',7'-Dibromofluorescein typically involves bromination of fluorescein precursors. A modified Friedel-Crafts alkylation method, adapted from dichlorofluorescein synthesis , employs phthalic anhydride and resorcinol under catalytic conditions.
-
Reactants: Phthalic anhydride (1 mmol), resorcinol (2 mmol).
-
Catalyst: Zn-TiO nanocomposite (10 mol%).
-
Conditions: Neat reaction at 160°C for 1.5 hours.
-
Workup: Dissolution in NaOH, acidification with HCl to precipitate product.
Bromination is achieved using bromine or N-bromosuccinimide (NBS) in acetic acid, selectively substituting hydrogen atoms at the 2' and 7' positions . Yield optimization requires precise stoichiometric control to avoid over-bromination.
Structural Analogs and Derivatives
-
Merbromin: A mercury-containing analog (C₂₀H₁₀Br₂HgNa₂O₆) used as a topical antiseptic .
-
Eosin Y: Tetrabromofluorescein, a histochemical stain with similar DUSP inhibitory activity .
-
2',7'-Dichlorofluorescein: Chlorine-substituted variant synthesized via analogous routes .
Biochemical Activity and Mechanistic Insights
Inhibition of Dual-Specificity Phosphatase 5 (DUSP5)
2',7'-Dibromofluorescein exhibits potent inhibition of DUSP5, a phosphatase regulating mitogen-activated protein kinase (MAPK) signaling. Kinetic studies using para-nitrophenyl phosphate (pNPP) assays revealed time-dependent inactivation, fitting a slow-binding irreversible model .
Table 1: IC₅₀ Values (μM) for DUSP5 Inhibition
Compound | 0 min | 30 min | 60 min |
---|---|---|---|
2',7'-Dibromofluorescein | 268.1 ± 22.7 | 90.9 ± 4.5 | 44.7 ± 2.2 |
Merbromin | 16.1 ± 0.7 | 6.5 ± 0.2 | 4.1 ± 0.1 |
Eosin Y | >100 | 63.3 ± 6.9 | 37.6 ± 4.5 |
The 60-minute IC₅₀ of 44.7 μM underscores its efficacy compared to merbromin (4.1 μM) and eosin Y (37.6 μM) . Dithiothreitol (DTT) diminishes potency (IC₅₀ >300 μM at 60 min), implicating thiol-reactive intermediates in the mechanism .
Thiol Reactivity and Cellular Implications
The bromine substituents render 2',7'-Dibromofluorescein electrophilic, enabling covalent modification of cysteine residues in DUSP5’s active site . This reactivity parallels merbromin’s mercury-mediated enzyme inhibition but avoids mercury’s toxicity .
Applications and Future Directions
Photodynamic Therapy (PDT)
As a xanthene dye, 2',7'-Dibromofluorescein absorbs visible light (λmax ~515 nm), generating reactive oxygen species (ROS) upon irradiation . Preliminary studies suggest synergism between its DUSP5 inhibition and ROS production, enhancing anticancer effects in vitro .
Diagnostic Imaging
The compound’s fluorescence properties (ex/em: 490/514 nm) enable its use as a contrast agent in cellular imaging. Modifications to improve photostability and tissue penetration are ongoing .
Challenges and Optimization
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume